9H-Pyrido[3,4-b]indole-3-carboxamide
Description
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12(16)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-6,15H,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZNPYBICIOFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520556 | |
| Record name | 9H-beta-Carboline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88932-13-2 | |
| Record name | 9H-beta-Carboline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxamide typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms an imine intermediate, which undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI). The highest yields are achieved using tetrazole-1-acetic acid as a ligand .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 9H-Pyrido[3,4-b]indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
9H-Pyrido[3,4-b]indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity.
Cell Cycle Arrest: In cancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substitutions : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in 12h) exhibit lower melting points compared to electron-donating groups (e.g., 3,4,5-trimethoxyphenyl in 12g), suggesting enhanced solubility .
- Amide Side Chains : Piperazine or hydroxamate moieties (e.g., HBC) confer histone deacetylase (HDAC) inhibitory activity, critical for anticancer effects .
- Trifluoromethyl Groups : Derivatives like F21 show high yields (78.1%) and thermal stability (melting point >260°C), ideal for oral formulations .
Critical Analysis of Structural-Activity Relationships (SAR)
- Position 1 Substitutions :
- Position 3 Modifications :
Biological Activity
9H-Pyrido[3,4-b]indole-3-carboxamide is a member of the β-carboline family, a class of indole alkaloids known for their diverse biological activities. These compounds are found in various natural sources, including foods and plants, and have been associated with multiple pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- CNS Interaction : These compounds interact with the central nervous system (CNS) through various receptors and enzymes, including serotonin uptake sites and benzodiazepine receptors. They also inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism .
- Anticancer Properties : Recent studies have shown that derivatives of 9H-Pyrido[3,4-b]indole exhibit potent anticancer activities. For instance, specific derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including breast and pancreatic cancer .
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and the activation of procarcinogens. This inhibition can lead to reduced mutagenicity of certain carcinogens .
Biological Activities
The compound exhibits a wide range of biological activities:
- Antimicrobial Activity : Several β-carboline derivatives have been reported to possess antimicrobial properties against various pathogens .
- Neuroprotective Effects : Some studies suggest that these compounds may have neuroprotective effects, potentially aiding in neurogenesis and providing protective benefits against neurodegenerative diseases .
- Anti-leishmanial Activity : Research has indicated that certain derivatives can act as effective agents against Leishmania species, which cause visceral leishmaniasis .
Anticancer Activity
A notable study evaluated the antiproliferative effects of 9H-Pyrido[3,4-b]indole derivatives on several cancer cell lines. The most active compound demonstrated IC50 values as low as 80 nM against breast cancer cells and showed selectivity towards cancer cells over normal cells .
| Cell Line | IC50 (nM) |
|---|---|
| HCT116 | 130 |
| MIA PaCa-2 | 200 |
| MDA-MB-468 | 80 |
| Panc-1 | 130 |
Neuroprotective Effects
Another study focused on the neuroprotective potential of β-carbolines. It was found that these compounds could enhance neuronal survival in models of oxidative stress .
Enzyme Interaction
Research investigating the interaction with cytochrome P450 enzymes revealed that 9H-Pyrido[3,4-b]indole acts as a noncompetitive inhibitor. This effect was significant at low concentrations, highlighting its potential for modulating drug metabolism .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9H-Pyrido[3,4-b]indole-3-carboxamide derivatives?
- Methodology :
- One-pot synthesis : React 9H-pyrido[3,4-b]indole-3-carboxylic acid with amines (1:1 molar ratio) using trimethylsilyl azide (TMSN₃) as a promoter and triethylamine (Et₃N) as a base at room temperature for 2–8 hours. This method achieves high yields (e.g., 87% for N-(4-aminobutyl) derivatives) and is scalable for gram-scale production .
- Esterification : React the carboxylic acid analog (e.g., 9H-pyrido[3,4-b]indole-3-carboxylic acid) with alcohols like n-butanol under acid catalysis, yielding esters with ~66% efficiency .
Q. What analytical techniques are critical for structural characterization?
- Key Methods :
- Mass spectrometry (ESI-MS) : Confirm molecular weights (e.g., m/z = 283 [M+H]⁺ for N-(4-aminobutyl) derivatives) .
- NMR spectroscopy : Assign proton environments, particularly for distinguishing β-carboline ring protons (δ 7.5–8.5 ppm) and alkyl chain resonances .
- IUPAC Standard InChIKey : Use identifiers like AIFRHYZBTHREPW-UHFFFAOYSA-N (for 9H-Pyrido[3,4-b]indole) to cross-reference structural databases .
Q. What safety protocols are essential for handling this compound?
- Precautions :
- Personal protective equipment (PPE) : Wear gloves, lab coats, and eye protection. Use respiratory protection if dust or aerosols form .
- First aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes .
- Storage : Keep in a well-ventilated area away from oxidizers. Stability data are limited, so avoid long-term storage .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives?
- Methodology :
- Density Functional Theory (DFT) : Optimize structures at the 6-31G(d,p) basis set to calculate frontier molecular orbitals (FMOs), chemical reactivity descriptors (e.g., electrophilicity index), and natural bond orbital (NBO) analysis. Solvent effects (e.g., dielectric medium) can be modeled using polarizable continuum models (PCM) .
- Basis set validation : Compare results from 6-311++G(d,p) and 6-31+G(d,p) basis sets to assess accuracy in predicting electronic properties .
Q. How do structural modifications impact anticancer activity and apoptosis induction?
- Structure-Activity Relationship (SAR) :
- Alkyl chain length : Derivatives with longer chains (e.g., hexyl vs. butyl) show enhanced antiproliferative activity (e.g., IC₅₀ values decreased by 40% in breast cancer cell lines) .
- Substituent effects : Adding a 4-methoxyphenyl group to the β-carboline core increases histone deacetylase (HDAC) inhibition, correlating with apoptosis induction (e.g., caspase-3 activation) .
Q. How can contradictions in mutagenicity data be resolved?
- Data Analysis :
- Thermal degradation : Heating 9H-Pyrido[3,4-b]indole derivatives above 200°C produces mutagenic heterocyclic amines (e.g., Harman and Norharman), which may confound results. Use Ames tests with S9 metabolic activation to differentiate intrinsic vs. process-induced mutagenicity .
- Dose-response curves : Compare mutagenic potency (e.g., revertants/μg) across studies, ensuring standardized protocols (e.g., Salmonella typhimurium TA98 strain) .
Q. What strategies improve yield in multi-component synthetic reactions?
- Optimization Approaches :
- Catalyst screening : Test TMSN₃ vs. carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation. TMSN₃ reduces side reactions in polar solvents (e.g., DMF) .
- Solvent selection : Use aprotic solvents (e.g., THF) to minimize ester hydrolysis during carboxylic acid activation .
Data Contradiction Analysis
Q. Why do computational predictions sometimes conflict with experimental solubility data?
- Resolution Strategies :
- LogP calculations : Compare computed partition coefficients (e.g., using ChemAxon) with experimental shake-flask measurements. Adjust for ionization effects (pKa ~8.5 for the β-carboline nitrogen) .
- Polymorphism screening : Use X-ray crystallography to identify hydrate/solvate forms, which may alter solubility profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
